molecular formula C16H18N2O5S B4152923 N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}furan-2-carboxamide

N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}furan-2-carboxamide

Cat. No.: B4152923
M. Wt: 350.4 g/mol
InChI Key: HETJGKFLMFHITM-UHFFFAOYSA-N
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Description

N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}furan-2-carboxamide is a complex organic compound characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with tetrahydro-2-furanylmethyl chloride under basic conditions to form the intermediate N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)amine. This intermediate is then reacted with 2-furoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase, which is crucial in the folate synthesis pathway in bacteria. This inhibition can lead to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}furan-2-carboxamide is unique due to the presence of both a furan ring and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c19-16(15-4-2-10-23-15)18-12-5-7-14(8-6-12)24(20,21)17-11-13-3-1-9-22-13/h2,4-8,10,13,17H,1,3,9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETJGKFLMFHITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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